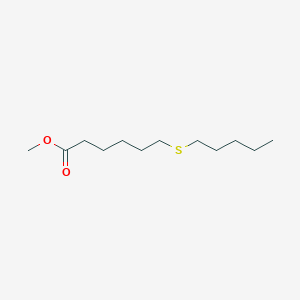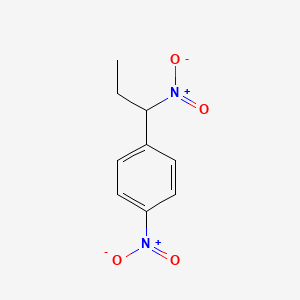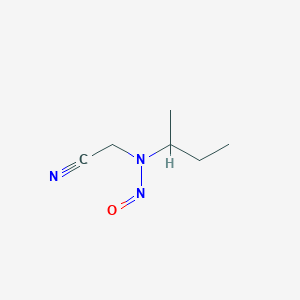![molecular formula C12H13F3INO3 B14282618 Acetamide, 2,2,2-trifluoro-N-[2-(2-iodo-4,5-dimethoxyphenyl)ethyl]- CAS No. 154138-43-9](/img/structure/B14282618.png)
Acetamide, 2,2,2-trifluoro-N-[2-(2-iodo-4,5-dimethoxyphenyl)ethyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, 2,2,2-trifluoro-N-[2-(2-iodo-4,5-dimethoxyphenyl)ethyl]- is a complex organic compound with the molecular formula C12H13F3INO3
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2,2,2-trifluoro-N-[2-(2-iodo-4,5-dimethoxyphenyl)ethyl]- involves multiple steps. One common method includes the reaction of 2-iodo-4,5-dimethoxyphenethylamine with trifluoroacetic anhydride under controlled conditions. The reaction is typically carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Acetamide, 2,2,2-trifluoro-N-[2-(2-iodo-4,5-dimethoxyphenyl)ethyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Halogen substitution reactions are common, especially involving the iodine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogen exchange reactions often use reagents like sodium iodide in acetone.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Amine derivatives.
Substitution: Various halogenated compounds.
Applications De Recherche Scientifique
Acetamide, 2,2,2-trifluoro-N-[2-(2-iodo-4,5-dimethoxyphenyl)ethyl]- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential effects on biological systems, including neurotransmission and receptor interactions.
Medicine: Investigated for its potential therapeutic properties, particularly in neurological disorders.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of Acetamide, 2,2,2-trifluoro-N-[2-(2-iodo-4,5-dimethoxyphenyl)ethyl]- involves its interaction with specific molecular targets. The trifluoroacetamide group can interact with enzymes and receptors, modulating their activity. The iodo-dimethoxyphenyl group may enhance binding affinity and specificity, leading to targeted effects on biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,2-Trifluoroacetamide: A simpler analog with similar trifluoroacetamide functionality.
2,2,2-Trifluoro-N-methylacetamide: Contains a methyl group instead of the iodo-dimethoxyphenyl group.
2,2,2-Trifluoro-N-methyl-N-(trifluoroacetyl)acetamide: Features additional trifluoroacetyl groups.
Uniqueness
Acetamide, 2,2,2-trifluoro-N-[2-(2-iodo-4,5-dimethoxyphenyl)ethyl]- is unique due to the presence of both trifluoroacetamide and iodo-dimethoxyphenyl groups. This combination imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
154138-43-9 |
|---|---|
Formule moléculaire |
C12H13F3INO3 |
Poids moléculaire |
403.14 g/mol |
Nom IUPAC |
2,2,2-trifluoro-N-[2-(2-iodo-4,5-dimethoxyphenyl)ethyl]acetamide |
InChI |
InChI=1S/C12H13F3INO3/c1-19-9-5-7(8(16)6-10(9)20-2)3-4-17-11(18)12(13,14)15/h5-6H,3-4H2,1-2H3,(H,17,18) |
Clé InChI |
PIHKDHLQQJXMKF-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C(=C1)CCNC(=O)C(F)(F)F)I)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-{6-[(4-Ethenylphenyl)methoxy]hexyl}-1,3-oxazolidin-2-one](/img/structure/B14282550.png)
![1-{[Bromo(dimethyl)silyl]methyl}pyridin-2(1H)-one](/img/structure/B14282551.png)
![1H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 4-chloro-1-(phenylsulfonyl)-](/img/structure/B14282562.png)



![Glycine, N-(carboxymethyl)-N-[2-[(2-hydroxyethyl)amino]ethyl]-](/img/structure/B14282604.png)


